molecular formula C8H15NO2 B12863952 3-(3-Methylpyrrolidin-1-yl)propanoic acid CAS No. 768325-61-7

3-(3-Methylpyrrolidin-1-yl)propanoic acid

Cat. No.: B12863952
CAS No.: 768325-61-7
M. Wt: 157.21 g/mol
InChI Key: DZNJMLBGMLEVFA-UHFFFAOYSA-N
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Description

3-(3-Methylpyrrolidin-1-yl)propanoic acid is an organic compound with the molecular formula C8H15NO2 It is a derivative of propanoic acid, where the hydrogen atom of the carboxyl group is replaced by a 3-methylpyrrolidin-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylpyrrolidin-1-yl)propanoic acid can be achieved through several methods. One common approach involves the reaction of 3-methylpyrrolidine with acrylonitrile, followed by hydrolysis to yield the desired product. The reaction conditions typically involve the use of a solvent such as ethanol and a catalyst like sodium hydroxide. The reaction is carried out at elevated temperatures to facilitate the formation of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylpyrrolidin-1-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(3-Methylpyrrolidin-1-yl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Methylpyrrolidin-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Pyridinepropionic acid: Similar in structure but contains a pyridine ring instead of a pyrrolidine ring.

    3-(Pyrrolidin-1-yl)propanoic acid: Similar but lacks the methyl group on the pyrrolidine ring.

Uniqueness

3-(3-Methylpyrrolidin-1-yl)propanoic acid is unique due to the presence of the 3-methylpyrrolidine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

768325-61-7

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

3-(3-methylpyrrolidin-1-yl)propanoic acid

InChI

InChI=1S/C8H15NO2/c1-7-2-4-9(6-7)5-3-8(10)11/h7H,2-6H2,1H3,(H,10,11)

InChI Key

DZNJMLBGMLEVFA-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(C1)CCC(=O)O

Origin of Product

United States

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